Upleganan

Description

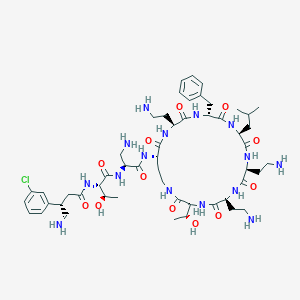

Structure

2D Structure

Properties

CAS No. |

2407717-17-1 |

|---|---|

Molecular Formula |

C52H82ClN15O12 |

Molecular Weight |

1144.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |

InChI |

InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1 |

InChI Key |

VAZVBVUQVUHPMS-DFEDBOKMSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Upleganan Against Pseudomonas aeruginosa

Notice: Preliminary literature searches did not yield any publicly available scientific data for a compound named "Upleganan." The following technical guide has been generated using Ciprofloxacin , a well-researched fluoroquinolone antibiotic with a known mechanism of action against Pseudomonas aeruginosa, as a representative example to fulfill the structural and content requirements of the user's request.

Technical Guide: Mechanism of Action of Ciprofloxacin Against Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, such as Ciprofloxacin, remain a critical component of the therapeutic arsenal against this bacterium. This guide delineates the core mechanism of action of Ciprofloxacin, focusing on its interaction with essential bacterial enzymes, and provides an overview of relevant experimental data and methodologies.

Core Mechanism of Action: Inhibition of DNA Replication

Ciprofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Ciprofloxacin binds to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has introduced a double-strand break. This leads to the accumulation of these breaks and the inhibition of DNA replication.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following the completion of a round of DNA replication. Inhibition of topoisomerase IV by Ciprofloxacin prevents chromosome segregation, ultimately leading to cell death.

In Pseudomonas aeruginosa, DNA gyrase is the primary target of Ciprofloxacin.

Caption: Ciprofloxacin's mechanism of action in P. aeruginosa.

Quantitative Data: In Vitro Susceptibility

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Antibiotic | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.015 - 1024 | 0.25 | 2 | |

| Ciprofloxacin | Pseudomonas aeruginosa | ≤0.008 - >128 | 0.25 | 4 |

-

MIC50: The concentration at which 50% of isolates are inhibited.

-

MIC90: The concentration at which 90% of isolates are inhibited.

Key Experimental Protocols

This protocol determines the in vitro susceptibility of P. aeruginosa to Ciprofloxacin.

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of Ciprofloxacin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of P. aeruginosa is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Ciprofloxacin at which there is no visible growth (turbidity).

This biochemical assay measures the ability of Ciprofloxacin to inhibit the supercoiling activity of purified DNA gyrase.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (subunits GyrA and GyrB), relaxed circular plasmid DNA as a substrate, ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of Ciprofloxacin are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye and SDS.

-

Analysis: The different topological forms of the plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized as a decrease in the amount of the supercoiled DNA form with increasing Ciprofloxacin concentration. The IC50 (the concentration that inhibits 50% of the enzyme's activity) can then be calculated.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions.

The Discovery and Development of SPR206: A Next-Generation Polymyxin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, particularly among Gram-negative pathogens, the development of novel antibiotics is a critical global health priority. Polymyxins, such as colistin and polymyxin B, have re-emerged as last-resort treatments for multidrug-resistant (MDR) Gram-negative infections. However, their clinical utility is significantly hampered by a high incidence of nephrotoxicity. This has driven the search for new polymyxin analogs with an improved safety profile. SPR206, a novel polymyxin derivative, was developed by Spero Therapeutics to address this unmet medical need. It was designed to retain the potent antibacterial activity of its predecessors while minimizing kidney toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of SPR206.

Discovery and Optimization

The discovery of SPR206 was the result of a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study aimed at dissociating the antibacterial efficacy of polymyxins from their inherent nephrotoxicity.[1][2] Researchers at Spero Therapeutics and their collaborators synthesized and evaluated a series of polymyxin B nonapeptide analogs.[1][2] The core hypothesis was that modifications to the N-terminal fatty acyl tail and the cyclic peptide core could modulate the molecule's interaction with mammalian cell membranes, particularly in the renal tubules, without compromising its ability to disrupt the outer membrane of Gram-negative bacteria.

A key finding was that compounds with a beta-branched aminobutyrate N-terminus bearing an aryl substituent demonstrated a promising combination of low cytotoxicity in human kidney proximal tubule epithelial (HK-2) cells and reduced kidney exposure in mouse models.[1][2] This strategic chemical modification led to the identification of SPR206 as a lead candidate for clinical development.[1][2]

Mechanism of Action

Like other polymyxins, SPR206 exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The initial and crucial step in its mechanism of action is the electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[3] This destabilization allows SPR206 to permeate the outer membrane and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, bacterial cell death.[1][2]

Figure 1. Simplified signaling pathway of SPR206's mechanism of action.

Preclinical Development

In Vitro Activity

SPR206 has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including multidrug-resistant strains.[4][5] Its activity, as measured by minimum inhibitory concentrations (MICs), is often superior to that of colistin.[6]

| Organism | Number of Isolates | SPR206 MIC₅₀ (mg/L) | SPR206 MIC₉₀ (mg/L) | Colistin MIC₅₀ (mg/L) | Colistin MIC₉₀ (mg/L) |

| Acinetobacter baumannii | 238 | 0.12 | 0.5 | 0.5 | 1 |

| Pseudomonas aeruginosa | 450 | 0.25 | 0.25-0.5 | 1 | 1 |

| Klebsiella pneumoniae | - | 0.06 | 0.25 | 0.25 | 0.5 |

| Escherichia coli | - | 0.06 | 0.12 | 0.25 | 0.25 |

| Enterobacterales (non-Morganellaceae) | - | 0.06 | 0.25 | - | - |

| Carbapenem-Resistant Enterobacterales (CRE) | - | 0.06 | 0.5 | - | - |

| MDR A. baumannii | 83 | 0.12 | 1 | 0.5 | 1 |

| XDR A. baumannii | 35 | 0.12 | 0.25 | 0.5 | 1 |

| MDR P. aeruginosa | 80 | 0.25 | 0.5 | 1 | 1 |

| XDR P. aeruginosa | 36 | 0.25 | 0.5 | 1 | 1 |

Table 1. In Vitro Activity of SPR206 against Gram-Negative Pathogens.[4][5][6]

In Vivo Efficacy

In various murine infection models, including thigh, lung, and urinary tract infection models, SPR206 demonstrated efficacy comparable or superior to polymyxin B in reducing bacterial burden.[6][7] In a neutropenic mouse pneumonia model with A. baumannii, SPR206 showed significant efficacy.[8]

Safety Pharmacology and Toxicology

A key differentiator for SPR206 is its improved preclinical safety profile compared to older polymyxins.

| Assay | Polymyxin B | SPR206 |

| In Vitro Cytotoxicity (HK-2 cells) | ||

| IC₅₀ | Baseline | Significantly higher than Polymyxin B |

| In Vivo Nephrotoxicity (Mouse Model) | ||

| Kidney Exposure (4h post-dose) | Higher | Lower |

Table 2. Comparative Preclinical Safety Profile of SPR206.[1][2]

Preclinical toxicology studies in rats and monkeys showed that SPR206 was generally well-tolerated at exposures anticipated to be required for efficacy, with a low risk for respiratory, central nervous system, or cardiovascular events.[1]

Clinical Development

SPR206 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Studies

A first-in-human, single- and multiple-ascending dose study in healthy volunteers demonstrated that SPR206 was generally well-tolerated.[1][9] The pharmacokinetic profile was characterized by dose-proportional exposure.[9] Importantly, no evidence of nephrotoxicity was observed at anticipated therapeutic doses.[10]

A Phase 1 bronchoalveolar lavage (BAL) study in healthy volunteers was conducted to assess the penetration of SPR206 into the lungs.[10][11] The results showed that SPR206 achieved concentrations in the lung epithelial lining fluid (ELF) that were predicted to be therapeutic against target pathogens.[10][12]

| Parameter | Value |

| Single Ascending Dose (50-300 mg) | |

| Cmax | 3.94 to 25.82 mg/L |

| AUC₀-inf | 12.42 to 101.67 h·mg/L |

| Elimination Half-life | 2.86 to 4.32 hours |

| Multiple Ascending Dose (75 and 100 mg q8h) | |

| Steady State Achieved | Day 2 |

| Accumulation Ratio (Cmax and AUC) | 1.12 to 1.3 |

| Elimination Half-life | 4.71 to 6.18 hours |

| Urinary Excretion | |

| Mean Cumulative Fraction (unchanged drug) | 23.70% to 47.10% |

| Pulmonary Pharmacokinetics (100 mg q8h) | |

| Mean ELF to Unbound Plasma Concentration Ratio | 0.264 |

| Mean AM to Unbound Plasma Concentration Ratio | 0.328 |

Table 3. Summary of SPR206 Phase 1 Pharmacokinetic Parameters in Healthy Volunteers.[12]

Phase 2 IND Clearance

In February 2024, Spero Therapeutics announced that the U.S. Food and Drug Administration (FDA) had cleared its Investigational New Drug (IND) application to evaluate SPR206 in a Phase 2 clinical trial for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[3]

Discontinuation of Development

Despite the promising preclinical and early clinical data, Spero Therapeutics announced in the first quarter of 2025 a reprioritization of its pipeline, which included the discontinuation of the SPR206 development program.

Experimental Protocols

Antimicrobial Susceptibility Testing

-

Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Media: Cation-adjusted Mueller-Hinton broth was used.[2]

-

Inoculum: Bacterial isolates were grown to a standardized concentration.

-

Procedure: Two-fold serial dilutions of SPR206 and comparator agents were prepared in 96-well microtiter plates. The bacterial suspension was added to each well.

-

Incubation: Plates were incubated at 35°C for 16-20 hours.

-

Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay

-

Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used.[2]

-

Culture: Cells were grown to confluence in appropriate cell culture medium.

-

Treatment: Cells were incubated with various concentrations of SPR206 or comparator compounds for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Viability Assessment: Cell viability was measured using a resazurin-based assay.[2]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

Figure 2. SPR206 Development and Discontinuation Workflow.

Conclusion

SPR206 emerged from a rational drug design program as a promising next-generation polymyxin with potent activity against MDR Gram-negative bacteria and a significantly improved preclinical safety profile, particularly with respect to nephrotoxicity. Early clinical data in healthy volunteers were encouraging, demonstrating good tolerability and favorable pharmacokinetics, including penetration into the lungs. Despite its scientific merits and the clearance of its IND for Phase 2 trials, the development of SPR206 was discontinued due to a strategic pipeline reprioritization. The story of SPR206's discovery and development provides valuable insights into the challenges and complexities of antibiotic research and development, even for promising candidates that address critical unmet medical needs. The data and methodologies presented in this guide can serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery.

References

- 1. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]

- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spero Therapeutics Announces Positive Topline Results from Phase 1 Bronchoalveolar Lavage Clinical Trial of SPR206 - BioSpace [biospace.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Upleganan (SPR206): A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upleganan, also known as SPR206, is a next-generation polymyxin analogue engineered to combat multidrug-resistant (MDR) Gram-negative bacterial infections. As a member of the polymyxin class, its primary mechanism of action involves the disruption of the bacterial outer membrane. However, it has been specifically designed to exhibit a more favorable safety profile, particularly with reduced nephrotoxicity, a significant dose-limiting factor for legacy polymyxins like colistin and polymyxin B[1][2]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect through a multi-step process targeting the structural integrity of the Gram-negative outer membrane. This mechanism is initiated by a critical electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the this compound molecule and the negatively charged phosphate groups of lipid A, a key component of the lipopolysaccharide (LPS) layer[2][3].

This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disruption and increased permeability of the outer membrane. Following this destabilization, the hydrophobic tail of the this compound molecule inserts into the membrane, further disorganizing its structure. This process ultimately compromises the inner cytoplasmic membrane, leading to leakage of essential cellular contents and cell death[4]. Studies suggest that this compound exhibits high LPS binding and permeabilization capabilities, which may contribute to its potent activity[3].

In Vitro Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including isolates resistant to carbapenems and other last-line agents.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Specific Bacterial Strains

| Bacterial Species | Strain | MIC (mg/L) | Reference |

| Pseudomonas aeruginosa | Pa14 | 0.125 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 | [5] |

| Acinetobacter baumannii | NCTC13301 | 0.125 | [5] |

| Acinetobacter baumannii | NCTC13424 | 0.06 | [5] |

| Acinetobacter baumannii | ATCC 19003 | 0.125 | [5] |

| Escherichia coli | ATCC 25922 | 0.125 | [5] |

| Escherichia coli | IHMA558090 | 8 | [5] |

| Klebsiella pneumoniae | ATCC 13882 | 0.125 | [5] |

Table 2: Summary of this compound Activity Against Surveillance Isolates (2021)

| Organism Group | Resistance Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pseudomonas aeruginosa | All Isolates | 0.25 | 0.25-0.5 |

| Acinetobacter spp. | Multidrug-Resistant (MDR) | 0.12 | 2 |

| Acinetobacter spp. | Extensively Drug-Resistant (XDR) | 0.12 | 8 |

| Non-Morganellaceae Enterobacterales | All Isolates | 0.06 | 0.25 |

| Enterobacterales | Carbapenem-Resistant (CRE) - US & W. Europe | 0.06 | 0.5 |

| Enterobacterales | Carbapenem-Resistant (CRE) - E. Europe | 0.5 | 64 |

Data sourced from a 2021 surveillance study. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Notably, this compound often retains its potency against isolates that have developed resistance to older polymyxins. Studies have shown that traditional colistin resistance mechanisms, such as mutations in the lpxACD and pmrCAB genes responsible for LPS modification, may not significantly reduce this compound's activity[3]. For a set of 14 colistin-resistant A. baumannii isolates with these mutations, this compound maintained MICs of ≤2 mg/L for 64% of them[3].

Experimental Protocols

The in vitro activity data for this compound is primarily determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard.

Broth Microdilution MIC Assay Protocol (Based on CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.

-

Preparation of Antimicrobial Agent:

-

This compound is reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

-

A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. This creates a range of concentrations to be tested.

-

-

Inoculum Preparation:

-

The test bacterium is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours to obtain isolated colonies.

-

Several colonies are suspended in a sterile saline or broth solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is further diluted in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

The prepared microtiter plates containing the serially diluted this compound are inoculated with the final bacterial suspension.

-

A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.

-

The plates are incubated under ambient air at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

Conclusion

This compound (SPR206) is a promising novel polymyxin derivative with potent in vitro bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including critical threats such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. Its activity is maintained against many isolates that are resistant to older polymyxins. Supported by a mechanism that targets the essential outer membrane of these bacteria and a design that aims for reduced toxicity, this compound represents a significant development in the search for effective treatments for serious Gram-negative infections.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polymyxin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Activity of Upleganan Against Acinetobacter baumannii: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Upleganan (SPR206) against the critical pathogen Acinetobacter baumannii. This compound, a novel polymyxin analogue, has demonstrated potent activity against multidrug-resistant (MDR) Gram-negative bacteria. This document summarizes key quantitative data, details the experimental protocols for assessing its efficacy, and provides visual representations of its mechanism of action and the experimental workflow.

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound against various strains of Acinetobacter baumannii has been evaluated using the broth microdilution method. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of this compound's activity.

Table 1: MIC of this compound against Specific Acinetobacter baumannii Strains

| Strain | MIC (mg/L) | Reference |

| NCTC 13301 | 0.125 | [1] |

| NCTC 13424 | 0.06 | [1] |

| ATCC 19003 | 0.125 | [1] |

Table 2: Comparative MIC50 and MIC90 Values of this compound

| Organism | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Comparator (Colistin) MIC50 (mg/L) | Comparator (Colistin) MIC90 (mg/L) | Reference |

| Acinetobacter baumannii | - | - | - | - | [2] |

| (30 isolates, including 17 colistin-resistant) | 4-fold lower than colistin | 4-fold lower than colistin | - | - | [2] |

| Acinetobacter spp. (multidrug-resistant) | 0.12 | 2 | - | - | [3] |

| Acinetobacter spp. (extensively drug-resistant) | 0.12 | 8 | - | - | [3] |

Experimental Protocols

The determination of this compound's in vitro activity against Acinetobacter baumannii is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This standardized method involves preparing serial dilutions of this compound in a liquid growth medium and inoculating the dilutions with a standardized suspension of the test organism, Acinetobacter baumannii. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.

Materials:

-

This compound (SPR206) analytical standard

-

Acinetobacter baumannii isolates (quality control and clinical strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then diluted in CAMHB.

-

Preparation of Inoculum:

-

Select three to five isolated colonies of A. baumannii from a non-selective agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Two-fold serial dilutions of this compound are prepared in CAMHB directly in the 96-well microtiter plates.

-

A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.

-

-

Inoculation: Each well containing the serially diluted this compound and the growth control well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations

Mechanism of Action of this compound

This compound, as a polymyxin analogue, exerts its bactericidal effect by targeting and disrupting the outer membrane of Gram-negative bacteria like Acinetobacter baumannii. The primary target is the lipopolysaccharide (LPS) component of the outer membrane. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action of this compound against A. baumannii.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii.

Caption: Experimental workflow for broth microdilution MIC testing.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

Upleganan (SPR206): A Technical Deep-Dive into Pharmacokinetics and Pharmacodynamics

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Upleganan (SPR206), a next-generation polymyxin analogue. Developed to combat multidrug-resistant (MDR) Gram-negative bacterial infections, this compound demonstrates a promising efficacy and safety profile, positioning it as a critical agent in the fight against antimicrobial resistance. This document synthesizes data from key preclinical and Phase 1 clinical studies to serve as a foundational resource for the scientific community.

Executive Summary

This compound is an intravenously administered nonapeptide designed to offer the potent bactericidal activity of polymyxins while mitigating the associated nephrotoxicity.[1] Clinical and preclinical data indicate that this compound is active against a wide range of critical Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales.[2][3] Phase 1 studies have established a favorable safety, tolerability, and pharmacokinetic profile in healthy adults and individuals with renal impairment.[2][3] Its mechanism involves a targeted interaction with the bacterial outer membrane, leading to rapid cell death. This guide details the quantitative PK/PD parameters, the methodologies of pivotal experiments, and visualizes the core mechanisms and workflows.

Pharmacodynamics: Mechanism and Potency

The bactericidal activity of this compound, like other polymyxins, is initiated by a specific, high-affinity interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] This interaction is crucial for its antimicrobial effect.

Mechanism of Action

The primary mechanism of action involves a multi-step process leading to membrane disruption and cell death:

-

Electrostatic Binding: The positively charged diaminobutyric acid (Dab) residues of this compound form electrostatic bonds with the negatively charged phosphate groups of lipid A.[4]

-

Outer Membrane Destabilization: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a loosening of LPS packing and localized disruption of the outer membrane.

-

Membrane Permeabilization: Following the initial disruption, this compound inserts into the membrane, further disrupting its integrity. This permeabilization allows for the influx of the drug and efflux of essential cellular components.

-

Cytoplasmic Membrane Disruption: The drug then compromises the inner cytoplasmic membrane, leading to a loss of ionic gradients, leakage of intracellular contents, and ultimately, bacterial cell death.[4]

In Vitro Potency

This compound has demonstrated potent in vitro activity against a broad spectrum of MDR Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values from surveillance studies are summarized below.

| Organism | Sub-category | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Acinetobacter spp. | Multidrug-Resistant (MDR) | 0.12 | 2 |

| Extensively Drug-Resistant (XDR) | 0.12 | 8 | |

| P. aeruginosa | All isolates | 0.25 | 0.25 - 0.5 |

| Enterobacterales | Carbapenem-Resistant (CRE) | 0.06 | 0.5 |

| Non-Morganellaceae | 0.06 | 0.25 | |

| Data compiled from surveillance studies in the US, Europe, Israel, and Turkey.[5] |

In Vivo Efficacy

Studies in murine infection models have confirmed the in vivo potency of this compound. In thigh and lung infection models challenged with MDR A. baumannii and P. aeruginosa, this compound demonstrated bacterial burden reductions similar or superior to those of polymyxin B.[3] For instance, at a 20 mg/kg dose, this compound achieved a 4.6-log10 reduction in bacterial burden from baseline, compared to a 2.8-log10 reduction for polymyxin B.[2] In murine pulmonary models, this compound treatment resulted in nearly 100% survival in infected animal groups compared to untreated controls.[1]

Pharmacokinetics: Absorption, Distribution, and Excretion

The pharmacokinetics of this compound have been characterized in Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy volunteers (NCT03792308), as well as in subjects with renal impairment.

Healthy Volunteers

Following intravenous administration via a 1-hour infusion, this compound exhibits dose-proportional pharmacokinetics.[2]

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Adults

| Dose | Cmax (mg/L) | AUC₀₋ᵢₙ𝒻 (h·mg/L) | T½ (hours) |

| 50 mg | 3.94 | 12.42 | 2.86 |

| 100 mg | - | - | 2.4 - 4.1 |

| 225 mg | - | - | - |

| 300 mg | 25.82 | 101.67 | 4.32 |

| Data from studies in healthy US/EU and Chinese volunteers.[2][6] |

Table 3: Multiple-Dose Pharmacokinetic Parameters in Healthy Adults (Steady State, Day 7)

| Dose (q8h) | Cmax (mg/L) | AUC₀₋₈ (h·mg/L) | Accumulation Ratio (AUC) |

| 75 mg | - | - | 1.3 |

| 100 mg | - | - | 1.12 |

| Data from a study in healthy Chinese volunteers.[6] |

Key pharmacokinetic characteristics include:

-

Peak Concentration: Time to peak concentration (Tmax) is reached at the end of the 1-hour infusion, ranging from 1.1 to 1.3 hours.[2]

-

Half-Life: The elimination half-life ranges from approximately 2.4 to 4.1 hours.[2]

-

Accumulation: No appreciable accumulation occurs with repeated dosing every 8 hours, with steady-state concentrations achieved by Day 2.[2]

-

Excretion: this compound is primarily eliminated via the kidneys, with up to >50% of the dose excreted unchanged in the urine.[2]

-

Protein Binding: this compound exhibits low protein binding (<21% in humans).[2]

Special Populations

-

Renal Impairment: Systemic exposure (AUC) to this compound increases as renal function decreases. Compared to healthy subjects, the mean AUC was 39% to 239% greater in subjects with varying degrees of renal impairment. Consequently, dose adjustments may be necessary for patients with severe renal impairment.[3]

-

Intrapulmonary Pharmacokinetics: A bronchoalveolar lavage (BAL) study in healthy volunteers receiving 100 mg IV every 8 hours showed significant penetration into the lungs. The mean peak concentration (Cmax) in epithelial lining fluid (ELF) and alveolar macrophages (AM) was 735.5 ng/mL and 860.6 ng/mL, respectively, supporting its development for pneumonia.

Experimental Protocols

In Vitro Cytotoxicity Assay

To assess the nephrotoxic potential, in vitro cytotoxicity is measured against a human kidney proximal tubule epithelial cell line (HK-2).

Methodology:

-

Cell Culture: Human HK-2 proximal tubule epithelial cells are grown to form confluent monolayers.

-

Compound Preparation: this compound is prepared in a 9-point semi-log dilution series, typically with a top concentration of 1,000 or 3,000 µg/mL.

-

Incubation: The cells are incubated with the compound dilutions for 24 hours at 37°C in a 5% CO₂ environment.

-

Viability Measurement: Cell viability is assessed using a resazurin blue-based assay, which measures metabolic activity.

-

Data Analysis: Fluorescence is measured, and the data are plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound in reducing bacterial burden at a localized site of deep tissue infection.

Methodology:

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).

-

Infection: A bacterial suspension (e.g., P. aeruginosa or A. baumannii) is injected into the thigh muscle of the mice.

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound, a comparator, or a vehicle control is initiated. Administration is typically subcutaneous or intravenous.

-

Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized. The thigh muscles are excised, weighed, and homogenized.

-

Quantification: The homogenates are serially diluted and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in log₁₀ CFU/g compared to the control group.

Bioanalytical Method for Pharmacokinetic Analysis

Plasma, ELF, and AM concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

General Principles:

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. The supernatant is then diluted prior to injection.

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Detection: Detection is performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification. Specific mass transitions for this compound and an internal standard are monitored.

-

Validation: The method is validated according to regulatory guidelines for linearity, precision, accuracy, selectivity, and stability.

Conclusion and Future Directions

This compound (SPR206) is a promising next-generation polymyxin with potent in vitro and in vivo activity against high-priority MDR Gram-negative pathogens. Its pharmacokinetic profile is characterized by dose-proportionality and primary renal elimination, with a safety profile that appears improved over legacy polymyxins, particularly concerning nephrotoxicity.[2][3] The data gathered to date strongly support its continued clinical development for treating serious infections, such as hospital-acquired and ventilator-associated bacterial pneumonia. Further studies will continue to define its role in the clinical setting and its potential to become a cornerstone of therapy against resistant Gram-negative infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

Upleganan (SPR206): A Technical Guide for the Treatment of Carbapenem-Resistant Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upleganan (SPR206) is a next-generation polymyxin antibiotic demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). As a derivative of polymyxin B, SPR206 is engineered to retain the antimicrobial efficacy of the polymyxin class while mitigating the associated nephrotoxicity, a significant limitation of older polymyxins. This technical guide provides a comprehensive overview of the available preclinical and clinical data on SPR206, with a focus on its efficacy against CRE. The document details its mechanism of action, in vitro and in vivo activity, and summarizes key experimental protocols to facilitate further research and development.

Mechanism of Action

This compound (SPR206) exerts its bactericidal effect through a primary interaction with the outer membrane of Gram-negative bacteria.[1][2] Similar to other polymyxins, the positively charged amino groups of SPR206 are electrostatically attracted to the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane.[2] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization increases the permeability of the outer membrane, allowing for the subsequent disruption of the inner cytoplasmic membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[2]

In Vitro Activity

SPR206 has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including CRE. Multiple studies have reported Minimum Inhibitory Concentration (MIC) values for SPR206 against various clinical isolates.

MIC Distribution against Enterobacteriaceae

The following table summarizes the MIC50 and MIC90 values of SPR206 against key Enterobacteriaceae species, including carbapenem-resistant strains.

| Organism | Number of Isolates | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) | Comparator MIC50/90 (mg/L) | Reference |

| Escherichia coli | 425 | 0.06 | 0.12 | Colistin: 0.25/0.25 | [3] |

| Klebsiella pneumoniae | 425 | 0.06 | 0.12 | Colistin: 0.25/0.25 | [3] |

| Carbapenem-Resistant Enterobacterales (CRE) | Not Specified | 0.06 | 0.25 | Not Specified | [4] |

| NDM-producing Enterobacteriaceae | Not Specified | 0.125 | 0.25 | Not Specified | [5] |

| KPC-2-producing Enterobacteriaceae | Not Specified | 0.125 | 0.5 | Not Specified | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The in vitro activity of SPR206 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of SPR206 against bacterial isolates.

Materials:

-

SPR206 analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates of interest

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of SPR206 Stock Solution: Prepare a stock solution of SPR206 in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the SPR206 stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.015 to 16 mg/L).

-

Add the prepared bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of SPR206 that completely inhibits visible growth of the organism.

In Vivo Efficacy

The in vivo efficacy of SPR206 has been evaluated in various animal models of infection, demonstrating its potential to treat infections caused by CRE and other MDR Gram-negative pathogens.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

| Pathogen | Mouse Strain | Dosing Regimen | Reduction in Bacterial Burden (log10 CFU/thigh) | Reference |

| Acinetobacter baumannii NCTC13301 | Neutropenic ICR (CD-1) | 30 mg/kg, SC, q4h for 16h | 4.3 | [6] |

| Pseudomonas aeruginosa Pa14 | Neutropenic ICR (CD-1) | Not specified | Not specified | [7] |

Experimental Protocol: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of SPR206 in reducing the bacterial burden in a localized thigh infection in neutropenic mice.

Materials:

-

Female ICR (CD-1) mice (6-8 weeks old)

-

Cyclophosphamide

-

Bacterial culture of the test organism

-

SPR206 for injection

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Tissue homogenizer

Procedure:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This renders the mice neutropenic.

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) into the posterior thigh muscle.

-

-

Treatment:

-

Initiate treatment with SPR206 at a specified dose and route (e.g., subcutaneous) at a defined time post-infection (e.g., 2 hours).

-

Administer subsequent doses at specified intervals (e.g., every 4 or 8 hours).

-

Include a vehicle control group.

-

-

Assessment of Bacterial Burden:

-

At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically dissect the entire thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar media.

-

Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

-

Murine Lung Infection Model

This model assesses the efficacy of SPR206 in a pulmonary infection setting.

| Pathogen | Mouse Strain | Dosing Regimen | Outcome | Reference |

| Acinetobacter baumannii AB5075 | BALB/c | 20 mg/kg, IP, q12h for 3 days | 100% survival | [8] |

| Acinetobacter baumannii NCTC13301 | Neutropenic | 30 mg/kg, SC, q4h for 16h | Significant reduction in bacterial burden | [6] |

Experimental Protocol: Murine Lung Infection Model

Objective: To evaluate the in vivo efficacy of SPR206 in a murine model of pneumonia.

Materials:

-

Female BALB/c or other appropriate mouse strain

-

Bacterial culture of the test organism

-

SPR206 for injection

-

Anesthetic (e.g., isoflurane)

-

Intranasal or intratracheal instillation device

Procedure:

-

Infection:

-

Anesthetize the mice.

-

Instill a defined volume and concentration of the bacterial suspension intranasally or intratracheally to establish a lung infection.

-

-

Treatment:

-

Initiate SPR206 treatment at a specified time post-infection via a systemic route (e.g., intraperitoneal or subcutaneous).

-

Administer treatment at defined intervals for a specified duration.

-

Include a control group receiving a vehicle.

-

-

Endpoint Assessment:

-

Survival: Monitor the survival of the mice over a defined period (e.g., 7 days).

-

Bacterial Burden: At specific time points, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load by quantitative culture.

-

Clinical Development

This compound (SPR206) has completed Phase 1 clinical trials and is advancing to Phase 2 studies.[9] The Phase 1 trials have demonstrated that SPR206 is generally well-tolerated in healthy volunteers, with no evidence of nephrotoxicity at anticipated therapeutic doses.[9][10] A Phase 2 trial is planned to evaluate the safety, efficacy, and pharmacokinetics of SPR206 in combination with other antibiotics for the treatment of hospital-acquired and ventilator-associated pneumonia caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex or carbapenem-resistant Pseudomonas aeruginosa.[9]

Conclusion

This compound (SPR206) represents a promising development in the fight against multidrug-resistant Gram-negative infections, particularly those caused by carbapenem-resistant Enterobacteriaceae. Its potent in vitro activity, demonstrated efficacy in preclinical in vivo models, and favorable safety profile in early clinical trials highlight its potential as a valuable therapeutic option. Further clinical investigation is warranted to fully elucidate its role in treating these challenging infections. The experimental protocols and data presented in this guide are intended to serve as a resource for the scientific community to build upon this promising foundation.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

Preclinical Safety and Toxicology of SPR206: A Technical Overview

Cambridge, MA – SPR206, an investigational next-generation polymyxin antibiotic, has demonstrated a promising preclinical safety and toxicology profile, positioning it as a potential therapeutic option for multidrug-resistant (MDR) Gram-negative infections. Developed by Spero Therapeutics, SPR206 is engineered to retain potent antibacterial activity while mitigating the significant nephrotoxicity that limits the clinical use of legacy polymyxins like colistin and polymyxin B. This technical guide synthesizes the available preclinical safety and toxicology data for SPR206, intended for researchers, scientists, and drug development professionals.

Executive Summary

SPR206 is an intravenously administered agent that directly targets the outer membrane of Gram-negative bacteria.[1] Preclinical evaluations, including a comprehensive suite of Good Laboratory Practice (GLP)-compliant toxicology studies, have indicated that SPR206 is generally well-tolerated at exposures exceeding those anticipated for clinical efficacy.[2] Key findings from nonclinical studies highlight a reduced risk of kidney toxicity compared to older polymyxins, alongside a low potential for adverse effects on the respiratory, central nervous, and cardiovascular systems.[2][3] Phase 1 clinical trials in healthy volunteers have further supported this favorable safety profile, showing no evidence of nephrotoxicity at therapeutic doses.[1][4]

Mechanism of Action

The antibacterial activity of SPR206, like other polymyxins, is initiated by a crucial interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the outer membrane, leading to increased permeability and subsequent bactericidal effects. The molecular design of SPR206 aims to optimize this interaction for potent efficacy while minimizing off-target effects that may contribute to toxicity.

Preclinical Safety and Toxicology Studies

A comprehensive set of nonclinical studies was conducted to characterize the safety profile of SPR206. While specific quantitative data such as No-Observed-Adverse-Effect-Levels (NOAELs) are not publicly available, the collective findings from these studies indicate a favorable safety margin.

Summary of Preclinical Safety Studies

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rodent and Non-Rodent | Generally well-tolerated at high doses. |

| Repeat-Dose Toxicology | Rat, Monkey | No apparent accumulation after repeat dosing.[2] Showed a lower risk for kidney toxicity (nephrotoxicity) compared to colistin and polymyxin B.[2] No histopathological changes in the kidney were observed in a mouse model, in contrast to animals treated with polymyxin B.[2] |

| Safety Pharmacology | Various | Low risk for respiratory, central nervous system, or cardiovascular events.[2][3] |

| Genotoxicity | In vitro and in vivo | No evidence of mutagenic or clastogenic potential. |

| Reproductive Toxicology | Not publicly available | Data not available in the reviewed sources. |

| ADME | Various | Minimal metabolism observed in vitro and in vivo.[2] Relatively low protein binding across species, including humans (<21%).[2] |

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of SPR206 are proprietary. However, a generalized workflow for such nonclinical safety assessments is outlined below.

Focus on Reduced Nephrotoxicity

A key differentiator for SPR206 is its reduced potential for kidney toxicity, a significant dose-limiting factor for currently used polymyxins. The exact mechanism for this improved renal safety profile is not fully elucidated but is a central aspect of its design.[5] Preclinical studies have demonstrated that SPR206 leads to lower kidney exposure and reduced cytotoxicity in renal proximal tubule epithelial cells compared to polymyxin B.[5]

Conclusion

The available preclinical data for SPR206 consistently indicate a favorable safety and toxicology profile, with a notable improvement in renal safety compared to existing polymyxin antibiotics. These nonclinical findings, supported by early clinical data, have enabled the progression of SPR206 into further clinical development for the treatment of serious hospital-acquired infections. While detailed quantitative data and specific experimental protocols remain proprietary, the overall evidence suggests that SPR206 has the potential to become a valuable new therapeutic agent in the fight against multidrug-resistant Gram-negative pathogens.

References

- 1. Spero Therapeutics Announces Clearance of IND for SPR206 to Treat MDR Gram-negative Bacterial Infections - BioSpace [biospace.com]

- 2. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

Upleganan's Interaction with the Bacterial Outer Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan (also known as SPR206) is a novel polymyxin analogue developed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its mechanism of action, like other polymyxins, primarily involves the disruption of the bacterial outer membrane, a critical barrier that contributes to the intrinsic resistance of these pathogens.[3][4] This technical guide provides an in-depth overview of this compound's interaction with the bacterial outer membrane, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data: Antimicrobial Activity of this compound

This compound has demonstrated potent antimicrobial activity against a range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (SPR206) against various Gram-negative bacteria.

| Bacterial Species | Strain | MIC (mg/L) |

| Pseudomonas aeruginosa | Pa14 | 0.125[1] |

| Acinetobacter baumannii | NCTC13301 | 0.125[1] |

| Escherichia coli | IHMA558090 | 8[1] |

| Escherichia coli | ATCC 25922 | 0.125[1] |

| Klebsiella pneumoniae | ATCC 13882 | 0.125[1] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25[1] |

| Acinetobacter baumannii | NCTC13424 | 0.06[1] |

| Acinetobacter baumannii | ATCC 19003 | 0.125[1] |

Mechanism of Interaction with the Outer Membrane

The primary target of this compound in Gram-negative bacteria is the lipopolysaccharide (LPS) component of the outer membrane.[3] The interaction is a multi-step process initiated by electrostatic attraction, leading to membrane destabilization and increased permeability.

Initial Electrostatic Interaction and Divalent Cation Displacement

This compound, being a cationic molecule, is initially attracted to the anionic surface of the bacterial outer membrane. Specifically, it interacts with the negatively charged phosphate groups of the lipid A moiety of LPS.[3] This interaction leads to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer by cross-bridging adjacent LPS molecules.

Hydrophobic Insertion and Membrane Permeabilization

Following the initial electrostatic binding, the hydrophobic domains of this compound, including its fatty acyl tail, insert into the hydrophobic regions of the outer membrane. This insertion disrupts the highly ordered structure of the lipid A, leading to a localized disorganization of the outer membrane. This disruption increases the permeability of the outer membrane, allowing this compound and other molecules to cross this barrier.

Caption: this compound's initial interaction with the bacterial outer membrane.

Consequent Cellular Events

The permeabilization of the outer membrane is a critical step that can lead to several downstream effects, ultimately resulting in bacterial cell death. These include:

-

Inner Membrane Damage: Once across the outer membrane, this compound can interact with and disrupt the inner cytoplasmic membrane, leading to leakage of essential cellular components.

-

Inhibition of Cellular Processes: The disruption of membrane integrity and dissipation of ion gradients can interfere with essential cellular processes such as ATP synthesis and protein secretion.

-

Induction of Stress Responses: Damage to the cell envelope can trigger bacterial stress response pathways, such as the Cpx and Rcs systems, as the bacterium attempts to repair the damage.[5]

Signaling Pathways Activated by Outer Membrane Stress

While specific signaling pathways directly activated by this compound are not yet fully elucidated, the membrane-damaging effects of polymyxins are known to induce envelope stress responses in Gram-negative bacteria. These are sophisticated signaling cascades that sense and respond to damage to the bacterial cell envelope.

The Cpx Two-Component System

The Cpx (Conjugative pilus expression) two-component system is a key pathway for sensing and responding to inner membrane stress. It is activated by misfolded proteins and alterations in the inner membrane.

Caption: The Cpx envelope stress response pathway.

The Rcs Phosphorelay System

The Rcs (Regulator of capsule synthesis) system is a more complex phosphorelay that responds to outer membrane and peptidoglycan stress.

Caption: The Rcs envelope stress response phosphorelay.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction of this compound with the bacterial outer membrane.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Caption: Workflow for MIC determination by broth microdilution.

Outer Membrane Permeabilization Assay (NPN Uptake)

The 1-N-phenylnaphthylamine (NPN) uptake assay is used to assess the ability of a compound to permeabilize the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.

Protocol:

-

Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and washed.

-

Cell Suspension: The cells are resuspended in a suitable buffer (e.g., HEPES).

-

NPN Addition: NPN is added to the cell suspension.

-

This compound Addition: this compound is added to the suspension at various concentrations.

-

Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates permeabilization of the outer membrane, allowing NPN to enter and intercalate into the membrane.

Lipopolysaccharide (LPS) Binding Assay (DPX Displacement)

This assay measures the ability of a compound to bind to LPS by displacing a fluorescently labeled polymyxin B derivative, dansyl-polymyxin B (DPX).

Protocol:

-

Preparation of LPS or Bacterial Cells: Purified LPS or whole bacterial cells are suspended in buffer.

-

DPX Addition: DPX is added to the suspension, which results in an increase in fluorescence as it binds to the LPS.

-

This compound Titration: this compound is titrated into the DPX-LPS mixture.

-

Fluorescence Measurement: The fluorescence intensity is measured after each addition of this compound. A decrease in fluorescence indicates that this compound is displacing DPX from its binding site on the LPS.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC is a powerful technique to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy). While specific ITC data for this compound is not publicly available, the following is a general protocol for studying polymyxin-LPS interactions.

Protocol:

-

Sample Preparation: A solution of purified LPS is placed in the sample cell of the calorimeter, and a solution of the polymyxin analogue (e.g., this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the polymyxin solution are injected into the LPS solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of polymyxin to LPS. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters. The interaction between polymyxins and LPS is often complex and may not fit a simple one-to-one binding model.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Upleganan Administration Protocol for In Vivo Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan, also known as SPR206, is a next-generation polymyxin antibiotic designed for intravenous administration to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] As a polymyxin analogue, its primary mechanism of action involves interaction with the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to membrane disruption and cell death.[1] Preclinical and Phase 1 clinical studies have demonstrated its potent in vitro and in vivo activity against a range of critical pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae.[3][4] Notably, this compound has shown a promising safety profile with a lower propensity for nephrotoxicity compared to legacy polymyxins like polymyxin B.[2][5][6]

These application notes provide a comprehensive overview of the administration protocols for this compound in in vivo preclinical studies, based on currently available data. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy, pharmacokinetics, and safety of this promising antibiotic candidate.

Mechanism of Action: Targeting the Bacterial Outer Membrane

This compound exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The cationic nature of the molecule facilitates an electrostatic interaction with the negatively charged phosphate groups of lipid A, a key component of LPS. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. The hydrophobic tail of the this compound molecule is then thought to insert into the membrane, further disorganizing its structure. This destabilization increases the permeability of the membrane, causing leakage of intracellular contents and ultimately leading to bacterial cell death.

In response to the presence of polymyxins, bacteria can activate two-component signaling systems, such as PhoP/PhoQ and PmrA/PmrB. These systems regulate the modification of lipid A with positively charged moieties, which reduces the net negative charge of the outer membrane and thereby decreases the binding of cationic antibiotics like this compound. This is a key mechanism of acquired resistance.[7][8][9][10][11]

Signaling Pathway: Bacterial Response to Polymyxins

The presence of polymyxins like this compound can trigger a defensive response in Gram-negative bacteria, primarily mediated by two-component signaling systems. The PhoP/PhoQ and PmrA/PmrB systems are key regulators of this adaptive resistance. Environmental cues, including the presence of cationic antimicrobial peptides, activate the sensor kinase (PhoQ or PmrB), which in turn phosphorylates its cognate response regulator (PhoP or PmrA). The activated response regulator then upregulates the expression of genes involved in the modification of lipid A, reducing the net negative charge of the outer membrane and thus repelling the cationic this compound.

Data Presentation

In Vitro Activity of this compound (SPR206)

| Pathogen | Strain | MIC (mg/L) | Reference |

| Acinetobacter baumannii | NCTC13301 | 0.125 | [12] |

| Acinetobacter baumannii | NCTC13424 | 0.06 | [12] |

| Acinetobacter baumannii | ATCC 19003 | 0.125 | [12] |

| Pseudomonas aeruginosa | Pa14 | 0.125 | [12] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 | [12] |

| Escherichia coli | ATCC 25922 | 0.125 | [12] |

| Escherichia coli | IHMA558090 | 8 | [12] |

| Klebsiella pneumoniae | ATCC 13882 | 0.125 | [12] |

In Vivo Efficacy of this compound (SPR206) in Murine Infection Models

| Infection Model | Pathogen Strain | Dosing Regimen (mg/kg) | Administration Route | Bacterial Burden Reduction (log₁₀ CFU/g or mL) | Reference |

| Thigh | A. baumannii Ab13301 | 30, q4h for 24h | Subcutaneous | 3.4 | [12] |

| Thigh | A. baumannii Ab13301 | 30, q4h for 24h | Subcutaneous | 4.3 | [12] |

| Lung | P. aeruginosa Pa14 | 10, q8h for 16h | Intravenous | 1.5 | [12] |

| Lung | A. baumannii NCTC13301 | 10, q8h for 16h | Intravenous | 3.6 | [12] |

| Thigh | P. aeruginosa | 20 | Not specified | 4.6 | [13] |

Pharmacokinetic Parameters of this compound (SPR206)

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| Human (Healthy) | 10 - 400 mg (single) | IV (1h infusion) | Dose-proportional | 1.1 - 1.3 | 2.4 - 4.1 | Dose-proportional | [4] |

| Mouse (Infected) | 5 mg/kg, q8h (estimated) | Subcutaneous | Not specified | Not specified | Not specified | fAUC₀-₂₄: 47.28 | [14] |

Experimental Protocols

Formulation and Administration

For preclinical studies, this compound (SPR206 acetate salt) can be prepared for administration. The acetate salt form generally offers enhanced water solubility and stability.[12]

-

Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles for both intravenous and subcutaneous administration.

-

Preparation: Dissolve the required amount of this compound powder in the chosen vehicle to achieve the desired final concentration for dosing. Ensure the solution is clear and free of particulates before administration. The stability of this compound in solution should be considered, and fresh preparations are recommended for each experiment.

-

Administration Routes:

Murine Thigh Infection Model

This model is used to assess the efficacy of antimicrobial agents against localized deep-seated muscle infections.

-

Animal Model: Neutropenic female BALB/c or C57 mice (6-8 weeks old). Neutropenia is typically induced by intraperitoneal injection of cyclophosphamide prior to infection.

-

Bacterial Preparation: Culture the desired Gram-negative pathogen (e.g., P. aeruginosa, A. baumannii) to mid-logarithmic phase. Wash and resuspend the bacterial pellet in sterile saline to the target concentration (e.g., 1 x 10⁶ to 1 x 10⁷ CFU/mL).

-

Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.

-

Treatment: Initiate this compound administration at a specified time post-infection (e.g., 2 hours). Administer the drug via the desired route (IV or SC) at various dosing regimens.[16][17][18]

-

Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[17]

Murine Lung Infection Model (Pneumonia)

This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.

-

Animal Model: Female BALB/c mice (6-8 weeks old). Immunocompetent or neutropenic models can be used.[19][20][21]

-

Bacterial Preparation: Prepare the bacterial inoculum as described for the thigh infection model.

-

Infection: Anesthetize the mice. Administer the bacterial suspension (typically 20-50 µL) via intranasal or intratracheal instillation.[19][20][22][23]

-

Treatment: Begin this compound administration at a set time after infection (e.g., 2 hours) via the intravenous or subcutaneous route.

-

Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile saline. Determine the bacterial burden (CFU/gram of lung tissue) by plating serial dilutions.[22] Survival can also be monitored over a longer period.

References

- 1. Spero Therapeutics Announces Clearance of IND for SPR206 to [globenewswire.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Mouse thigh infection model. [bio-protocol.org]

- 18. Model-Informed Dose Optimisation of Polymyxin-Rifampicin Combination Therapy against Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]

- 20. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]

- 21. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cell Culture Assays to Determine the Cytotoxicity of Upleganan

For Researchers, Scientists, and Drug Development Professionals

Introduction